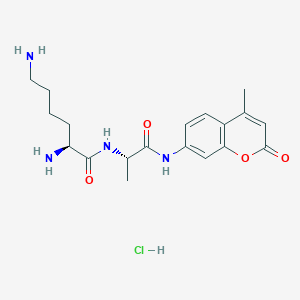
L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it produces a fluorescent signal when cleaved by specific enzymes. This property makes it valuable in various assays to study enzyme activity, particularly in the fields of biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride involves several steps:
Coupling Reaction: The initial step involves coupling 7-amido-4-methylcoumarin with a peptide sequence containing lysine and alanine. This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Formation of Dihydrochloride Salt: The final step involves converting the purified compound into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride follows similar steps but on a larger scale. Automated synthesizers and large-scale purification systems are used to ensure consistency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteolytic enzymes such as plasmin and tissue plasminogen activator.
Common Reagents and Conditions
Enzymes: Plasmin, tissue plasminogen activator.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products Formed
The enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride results in the release of 7-amido-4-methylcoumarin, which emits a fluorescent signal detectable by fluorometric assays.
Applications De Recherche Scientifique
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is extensively used in scientific research due to its fluorogenic properties:
Biochemistry: Used in enzyme kinetics studies to measure the activity of proteolytic enzymes.
Molecular Biology: Employed in assays to study gene expression and protein function.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in quality control processes to ensure the activity of enzyme-based products.
Mécanisme D'action
The compound exerts its effects through enzymatic cleavage. When Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is cleaved by a specific enzyme, it releases 7-amido-4-methylcoumarin, which fluoresces. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are typically proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond in the substrate.
Comparaison Avec Des Composés Similaires
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is unique due to its specific peptide sequence and fluorogenic properties. Similar compounds include:
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate used for different proteolytic enzymes.
Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin: Used in assays for serine proteases.
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Employed in studies of chymotrypsin-like proteases.
Each of these compounds has a unique peptide sequence that makes it specific for different enzymes, highlighting the versatility and specificity of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride in biochemical research.
Propriétés
Numéro CAS |
201853-24-9 |
|---|---|
Formule moléculaire |
C19H27ClN4O4 |
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H/t12-,15-;/m0./s1 |
Clé InChI |
QVNOSBVSNUNYME-NXCSSKFKSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N.Cl |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
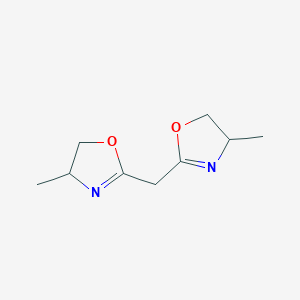


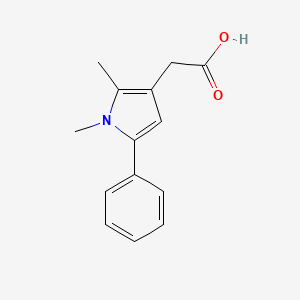
![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine](/img/structure/B13825239.png)
![1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13825242.png)
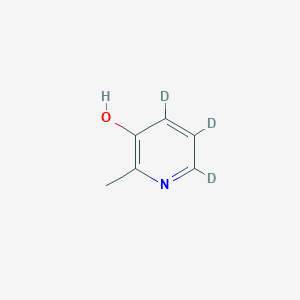
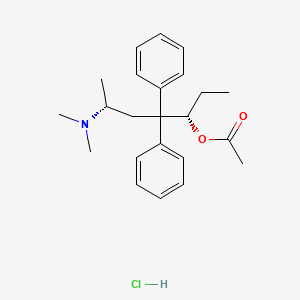


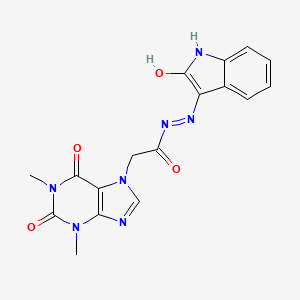
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
